Cas no 1360950-77-1 (5-Methyl-1H-indole-4-carboxylic acid)
5-Methyl-1H-indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-1H-indole-4-carboxylic acid
- 7-Methyl indole-4-carboxylic acid
- 1h-indole-4-carboxylic acid,5-methyl-
- 5-methyl-1H-indole-4-carboxylicacid
- P19388
- CS-0055938
- PS-16270
- 1360950-77-1
- PB40408
- 5-Methyl-1H-indole-4-carboxylic acid
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- MDL: MFCD22556381
- Inchi: 1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: RXUCBSBKXSNLIR-UHFFFAOYSA-N
- SMILES: OC(C1=C(C)C=CC2=C1C=CN2)=O
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1
- XLogP3: 1.9
5-Methyl-1H-indole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333667-100mg |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 100mg |
$378 | 2023-02-02 | |
| Chemenu | CM333667-250mg |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 250mg |
$630 | 2023-02-02 | |
| Chemenu | CM333667-1g |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 1g |
$1050 | 2023-02-02 | |
| Chemenu | CM333667-100mg |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 100mg |
$532 | 2021-08-18 | |
| Chemenu | CM333667-250mg |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 250mg |
$1024 | 2021-08-18 | |
| Chemenu | CM333667-1g |
5-Methyl-1H-indole-4-carboxylic acid |
1360950-77-1 | 95%+ | 1g |
$1479 | 2021-08-18 | |
| eNovation Chemicals LLC | D635349-100mg |
5-methyl-1h-indole-4-carboxylic acid |
1360950-77-1 | 97% | 100mg |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | D635349-250MG |
5-methyl-1h-indole-4-carboxylic acid |
1360950-77-1 | 97% | 250mg |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | D635349-500MG |
5-methyl-1h-indole-4-carboxylic acid |
1360950-77-1 | 97% | 500mg |
$355 | 2024-07-21 | |
| eNovation Chemicals LLC | D635349-1G |
5-methyl-1h-indole-4-carboxylic acid |
1360950-77-1 | 97% | 1g |
$505 | 2024-07-21 |
5-Methyl-1H-indole-4-carboxylic acid Suppliers
5-Methyl-1H-indole-4-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 5-Methyl-1H-indole-4-carboxylic acid
5-Methyl-1H-indole-4-carboxylic Acid: A Promising Compound in Medicinal Chemistry
5-Methyl-1H-indole-4-carboxylic acid (CAS No. 1360950-77-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the indole carboxylic acid family, a class of molecules known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 5-Methyl-1H-indole-4-carboxylic acid consists of an indole ring with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This configuration imparts specific chemical and biological characteristics that make it an attractive candidate for drug development. The indole scaffold is a common motif in many natural products and synthetic compounds, contributing to its broad spectrum of biological activities.
Recent studies have highlighted the potential of 5-Methyl-1H-indole-4-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 5-Methyl-1H-indole-4-carboxylic acid could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-Methyl-1H-indole-4-carboxylic acid has shown promise in cancer research. A study published in the Cancer Research journal reported that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. These findings indicate that 5-Methyl-1H-indole-4-carboxylic acid could be a potential anticancer agent with minimal side effects.
The pharmacokinetic properties of 5-Methyl-1H-indole-4-carboxylic acid have also been investigated to assess its suitability for drug development. Studies have shown that this compound has favorable oral bioavailability and metabolic stability, making it a promising candidate for further preclinical and clinical evaluation. Additionally, its low toxicity profile in animal models suggests that it may be safe for human use.
In the context of drug discovery, the synthesis of 5-Methyl-1H-indole-4-carboxylic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving condensation reactions, cyclizations, and functional group transformations. These advancements in synthetic chemistry have facilitated the large-scale production of this compound, paving the way for its use in pharmaceutical applications.
The potential applications of 5-Methyl-1H-indole-4-carboxylic acid extend beyond traditional medicinal chemistry. Recent research has explored its use as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, derivatization at the carboxylic acid group can yield compounds with improved potency and selectivity. This flexibility in chemical modification makes 5-Methyl-1H-indole-4-carboxylic acid a valuable starting material for combinatorial chemistry approaches.
In conclusion, 5-Methyl-1H-indole-4-carboxylic acid (CAS No. 1360950-77-1) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and improving patient outcomes.
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